molecular formula C54H48BrClN2O4 B12442721 4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide

4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide

Cat. No.: B12442721
M. Wt: 904.3 g/mol
InChI Key: BAUXJOQQUWDIAO-UHFFFAOYSA-N
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Description

“4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[e]indole core, followed by the introduction of the carboxyphenylmethyl group and the chlorocyclohexenylidene moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[e]indole core or the chlorocyclohexenylidene moiety.

    Reduction: Reduction reactions could target the double bonds within the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the benzo[e]indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a fluorescent probe or as a ligand for binding studies.

Medicine

The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or receptors.

Industry

In industrial applications, the compound may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which “4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide” exerts its effects would depend on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;chloride
  • 4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;iodide

Uniqueness

The uniqueness of “4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide” lies in its specific structural features, such as the combination of the benzo[e]indole core with the carboxyphenylmethyl and chlorocyclohexenylidene groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C54H48BrClN2O4

Molecular Weight

904.3 g/mol

IUPAC Name

4-[[2-[2-[3-[2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide

InChI

InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H

InChI Key

BAUXJOQQUWDIAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-]

Origin of Product

United States

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